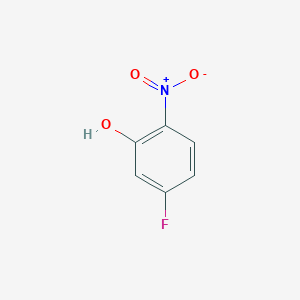

5-Fluoro-2-nitrophenol

Description

Contextualization of Fluorinated Nitrophenols in Advanced Chemical Synthesis

Fluorinated nitrophenols, the class of compounds to which 5-Fluoro-2-nitrophenol belongs, are recognized for their utility as versatile intermediates in organic synthesis. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is often referred to as the "fluorine effect," which can lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities in bioactive molecules.

The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions. This reactivity is fundamental to the use of fluorinated nitrophenols as precursors for a wide array of derivatives. The strategic placement of the fluorine atom and the nitro group on the phenol (B47542) ring allows for regioselective transformations, providing chemists with a powerful tool for constructing complex molecular architectures with high precision.

In the broader context of advanced chemical synthesis, the demand for structurally novel and functionally optimized molecules has driven interest in unique building blocks like fluorinated nitrophenols. Their application spans the synthesis of pharmaceuticals, where fluorine incorporation is a common strategy for improving drug efficacy, to the development of new agrochemicals and advanced materials where specific electronic and physical properties are desired. chemimpex.com

Historical Trajectories of Research on this compound

The more recent history of this compound is characterized by the development of more efficient and selective synthesis methods. For instance, modern patented methods focus on overcoming the challenges of low conversion rates and long reaction times associated with older techniques. One contemporary approach involves a two-step process starting from 2,4-difluoronitrobenzene (B147775). patsnap.comgoogle.com This precursor is first reacted with ammonia (B1221849) to yield 5-fluoro-2-nitroaniline (B53378), which is then diazotized and hydrolyzed using sulfuric acid and sodium nitrite (B80452) to produce this compound with high yield and purity. patsnap.comgoogle.com This method represents a significant improvement in efficiency, making the compound more accessible for industrial and academic research.

Methodological Approaches in Investigating this compound

The investigation of this compound involves a range of modern analytical and spectroscopic techniques to elucidate its structure, purity, and properties.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the molecular structure by analyzing the chemical environment of the hydrogen, carbon, and fluorine atoms. Infrared (IR) spectroscopy helps in identifying the characteristic functional groups, such as the hydroxyl (-OH), nitro (-NO2), and carbon-fluorine (C-F) bonds.

Chromatographic Methods: Gas Chromatography (GC) is often employed to assess the purity of this compound, with typical assays showing purities of 98% or higher. chemimpex.comthermofisher.com

Physical Property Determination: The melting point of this compound is a key physical constant used to identify the compound and assess its purity. Reported melting points typically range from 33°C to 37°C. chemimpex.comsigmaaldrich.com The boiling point has been reported to be around 228.5°C to 260°C. chemimpex.comechemi.com

These methodological approaches are standard in the characterization of organic compounds and are essential for quality control and for understanding the chemical behavior of this compound in various applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FNO₃ | cymitquimica.comchemimpex.com |

| Molecular Weight | 157.10 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Light yellow to orange crystalline powder or solid | cymitquimica.comchemimpex.comthermofisher.com |

| Melting Point | 33-37 °C | chemimpex.comthermofisher.comsigmaaldrich.com |

| Boiling Point | ~228.5-260 °C | chemimpex.comechemi.com |

| Solubility | Slightly soluble in water, moderately soluble in organic solvents | cymitquimica.comechemi.com |

| CAS Number | 446-36-6 | chemimpex.comsigmaaldrich.com |

Scope and Significance of this compound in Academic Disciplines

The significance of this compound extends across several academic and industrial research areas due to its versatile chemical nature.

Pharmaceutical Chemistry: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com It has been utilized in the total synthesis of the CPI (cyclopropapyrroloindole) subunit of the potent antitumor antibiotic (+/-)-CC-1065. sigmaaldrich.comchemicalbook.com Furthermore, it is a precursor for 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which are being investigated as potential angiogenesis inhibitors, and for the synthesis of other complex heterocyclic structures with potential therapeutic applications. sigmaaldrich.comchemicalbook.com Researchers leverage its reactivity in drug design and development, particularly for creating anti-inflammatory and antimicrobial agents. chemimpex.com

Agrochemical Science: In the field of agrochemicals, this compound is used in the formulation of herbicides. chemimpex.com The presence of the fluoro- and nitro- groups can enhance the efficacy of these products against target weeds. chemimpex.com

Materials Science: The electronic properties imparted by the fluorine and nitro substituents make this compound and its derivatives of interest in the development of new materials, such as specialized dyes and pigments. ontosight.ai

Organic Synthesis: Beyond specific applications, it is a valuable reagent in general organic synthesis for creating fluorinated compounds. chemimpex.com Its distinct properties facilitate selective reactions, often leading to high yields of desired products. chemimpex.com

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application | Reference Compound(s) | Source(s) |

| Pharmaceutical Synthesis | Total synthesis of the (+/−)-CC-1065 CPI subunit | (+/−)-CC-1065 | sigmaaldrich.comchemicalbook.com |

| Pharmaceutical Synthesis | Synthesis of potential angiogenesis inhibitors | 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones | sigmaaldrich.comchemicalbook.com |

| Pharmaceutical Synthesis | Synthesis of isoindoline-1,3-dione derivatives | 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] google.comCurrent time information in Bangalore, IN.oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones | sigmaaldrich.comchemicalbook.com |

| Agrochemicals | Intermediate for herbicides | Not specified | chemimpex.com |

| Analytical Chemistry | Reagent for detecting phenolic compounds | Not specified | chemimpex.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQURWFRNETXFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196239 | |

| Record name | 5-Fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-36-6 | |

| Record name | 5-Fluoro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 446-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E7F47EK4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 5 Fluoro 2 Nitrophenol

Established Synthetic Pathways for 5-Fluoro-2-nitrophenol

A prevalent and well-documented method for the synthesis of this compound involves a two-step process starting from 2,4-difluoronitrobenzene (B147775). patsnap.comgoogle.com

The first step is a nucleophilic aromatic substitution reaction where 2,4-difluoronitrobenzene is treated with ammonia (B1221849) (NH₃). patsnap.comgoogle.com This reaction selectively replaces the fluorine atom at the 4-position with an amino group, yielding 5-fluoro-2-nitroaniline (B53378). patsnap.comgoogle.com The reaction is typically carried out at a controlled temperature of 35-40°C. google.com Following the reaction, the product, 5-fluoro-2-nitroaniline, is isolated by cooling the reaction mixture to 5-10°C to induce crystallization, followed by filtration. patsnap.comgoogle.com This initial step has been reported to achieve high yields, with some examples reaching up to 98.5%. patsnap.com

The second step involves the diazotization of the amino group in 5-fluoro-2-nitroaniline, followed by hydrolysis of the resulting diazonium salt to a hydroxyl group. This is achieved by dissolving 5-fluoro-2-nitroaniline in an aqueous solution of sulfuric acid. patsnap.comgoogle.com The solution is then cooled to 0-10°C, and an aqueous solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt. patsnap.comgoogle.com After a short reaction time at this low temperature, the mixture is heated to 90-95°C for about an hour to facilitate the hydrolysis of the diazonium salt, ultimately forming this compound. patsnap.comgoogle.com This method is noted for its good selectivity, high yield, and relatively short reaction time, making it suitable for industrial applications. patsnap.comgoogle.com

Reaction Parameters for the Established Synthesis of this compound

| Step | Reactants | Reagents | Temperature | Duration | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | 2,4-difluoronitrobenzene | Ammonia (NH₃) | 35-40°C | 3 hours | 5-fluoro-2-nitroaniline | 98-98.5% patsnap.com |

| 2 | 5-fluoro-2-nitroaniline | Sulfuric acid, Sodium nitrite | 0-10°C then 90-95°C | 0.5-1h then 1h | This compound | High google.com |

Another established route involves the hydrolysis of 2,4-difluoronitrobenzene using a strong base like sodium hydroxide (B78521) to form the corresponding sodium phenate, which is then acidified to yield this compound. google.com However, this method is reported to produce more waste and have a lower yield compared to the diazotization route. google.com

Novel Approaches in the Preparation of this compound

Recent innovations in the synthesis of this compound have focused on improving efficiency and scalability, particularly for continuous industrial production. One such novel approach involves a continuous production system that utilizes intense mixing of an alkali solution, 2,4-difluoronitrobenzene, and a back-mixing solution. google.com

In this method, the intensely mixed solution is fed into a hydrolysis kettle for the reaction to occur, producing the reactant liquor. google.com A key feature of this process is the recycling of a portion of the reactant liquor as the back-mixing solution. google.com The remaining portion of the reactant liquor is then acidified to obtain the final product, this compound. google.com This continuous process with reactant recycling is designed to reduce side reactions, thereby increasing the reaction yield. google.com Reported yields for this continuous process are around 92%, with a product purity of 99.3%. google.com

Precursor Chemistry and Strategic Functionalization for this compound Synthesis

The primary precursor for the most common synthesis of this compound is 2,4-difluoronitrobenzene . The strategic functionalization of this precursor is key to the successful synthesis of the target molecule. The presence of two fluorine atoms and a nitro group on the benzene (B151609) ring activates the molecule for nucleophilic aromatic substitution.

The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho and para positions. The two fluorine atoms are the leaving groups in the substitution reactions.

In the established synthesis, the strategic functionalization lies in the selective substitution of the fluorine atom at the 4-position (para to the nitro group) by an amino group. This selectivity is achieved due to the strong activating effect of the nitro group at the para position. The subsequent conversion of the amino group to a hydroxyl group via diazotization is a classic and reliable transformation in aromatic chemistry.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. One of the key principles of green chemistry is the use of safer solvents and auxiliaries. skpharmteco.com While specific green chemistry studies directly focused on this compound are not extensively detailed in the provided results, general principles can be applied.

For instance, the use of water as a solvent in the diazotization and hydrolysis steps is advantageous from a green chemistry perspective. Water is a non-toxic, non-flammable, and readily available solvent. The continuous production method described in the novel approaches also aligns with green chemistry principles by improving reaction efficiency and potentially reducing waste generation through reactant recycling. google.com

Derivatization Strategies from this compound

This compound serves as a versatile starting material for the synthesis of a variety of more complex molecules. Its functional groups—the hydroxyl, nitro, and fluoro groups—offer multiple sites for derivatization.

One common derivatization is the alkylation of the phenolic hydroxyl group. For example, this compound can be reacted with an alkylating agent to form the corresponding ether. A specific example is the synthesis of 5-Fluoro-2-nitroanisole (4-fluoro-2-methoxy-1-nitrobenzene) by reacting 2,4-difluoro-1-nitrobenzene with methanol (B129727) in the presence of a base like potassium tert-butoxide. chemicalbook.com While this example starts from a precursor to this compound, the same principle of O-alkylation can be applied to this compound itself.

Another important derivatization involves the reduction of the nitro group to an amino group, which opens up a wide range of subsequent reactions. The resulting 5-fluoro-2-aminophenol can then be used in the synthesis of various heterocyclic compounds. For instance, it is a key intermediate in the synthesis of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which have shown potential as angiogenesis inhibitors. sigmaaldrich.com

Furthermore, this compound has been utilized in the total synthesis of complex natural products, such as the CPI subunit of (+/-)-CC-1065. sigmaaldrich.com It is also a precursor for the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] patsnap.comsigmaaldrich.comoxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones. sigmaaldrich.com

The fluorine atom on the aromatic ring can also be a site for further modification, although it is generally less reactive than the other functional groups. The presence of the diazonium group in a related compound, 2-fluoro-5-nitrophenyldiazonium, has been shown to enable nucleophilic aromatic substitution of the fluorine atom under mild, base-free conditions, highlighting the potential for diverse transformations. nih.gov

Advanced Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Nitrophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 5-Fluoro-2-nitrophenol

The reactivity of this compound in substitution reactions is governed by the interplay of its three functional groups: the electron-donating hydroxyl (-OH) group, and the electron-withdrawing fluoro (-F) and nitro (-NO2) groups. The -OH group is a powerful activating, ortho-, para-director, while the -NO2 group is a strong deactivating, meta-director. The fluorine atom exhibits a dual role: it is deactivating due to its inductive effect but ortho-, para-directing due to its resonance effect.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom. However, the strong activating effect of the hydroxyl group can still facilitate reactions under specific conditions. The directing effects of the substituents are crucial in determining the regioselectivity. The -OH group directs electrophiles to positions 4 and 6, while the -F group directs to positions 2 and 4, and the -NO2 group directs to positions 4 and 6 (relative to itself). The confluence of these directing effects strongly favors substitution at the C4 and C6 positions.

Research on the nitration of related compounds, such as 4-fluorophenol, reveals complex mechanistic pathways. Nitration can proceed via an ipso-attack, where the electrophile adds to the carbon atom already bearing a substituent (in that case, fluorine), forming a 4-fluoro-4-nitrocyclohexa-2,5-dienone (B50450) intermediate. researchgate.net This intermediate can then rearrange to furnish the final nitrophenol product. researchgate.net Similar mechanistic complexities, including potential ipso-substitution, could be anticipated in electrophilic reactions of this compound. For instance, nitration of 2-bromo-4-fluoro-phenol involves the electrophilic substitution of a nitro group onto the aromatic ring to yield 2-bromo-4-fluoro-6-nitrophenol. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

This compound is well-suited for nucleophilic aromatic substitution, a reaction class of immense synthetic utility. sigmaaldrich.comulaval.ca The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack. This activation occurs through the stabilization of the intermediate Meisenheimer complex, a resonance-stabilized anionic σ-complex. ulaval.ca The fluorine atom serves as a good leaving group in this context.

The synthesis of this compound itself is often achieved via an SNAr reaction, where 2,4-difluoronitrobenzene (B147775) is treated with a hydroxide (B78521) source. google.com The fluorine at the C4 position is preferentially displaced by ammonia (B1221849) to form 5-fluoro-2-nitroaniline (B53378), which can then be converted to the phenol (B47542). repec.orgdcfinechemicals.com This highlights the higher reactivity of the C4-F bond over the C2-F bond towards nucleophilic attack in 2,4-difluoronitrobenzene.

In this compound, the fluorine at C5 is less activated than a fluorine at an ortho or para position to the nitro group. However, the molecule can undergo O-alkylation or O-arylation at the phenolic hydroxyl group under basic conditions. For example, it reacts with benzyl (B1604629) bromide in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) to yield 2-(benzyloxy)-4-fluoro-1-nitrobenzene. rsc.org This reaction proceeds via a Williamson ether synthesis mechanism, where the phenol is first deprotonated to form a more nucleophilic phenoxide ion.

| Reaction Type | Reagents & Conditions | Product(s) | Findings & Citations |

| O-Alkylation | Benzyl bromide, K2CO3, DMF, 60°C, 3h | 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | Efficient O-alkylation of the phenolic group occurs under basic conditions, yielding the corresponding ether in 88% yield. rsc.org |

| Hydrolysis | Aqueous alkali | This compound | The compound can be synthesized by hydrolysis of 2,4-difluoronitrobenzene, demonstrating a nucleophilic aromatic substitution pathway. google.com |

| Amination | Ammonia | 5-Fluoro-2-nitroaniline | The related precursor, 2,4-difluoronitrobenzene, reacts with ammonia to substitute the C4-fluorine, which is a key step in one synthetic route to the title compound. repec.orgdcfinechemicals.com |

Reduction and Oxidation Chemistry of this compound

Reduction Reactions

The most common and synthetically valuable reaction of this compound is the reduction of its nitro group to an amine, yielding 2-amino-5-fluorophenol. This product is a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds. researchgate.netcopernicus.orgoup.com

Catalytic hydrogenation is a highly efficient method for this transformation. Research has demonstrated that hydrogenating this compound in methanol (B129727) over a 10% palladium on carbon (Pd/C) catalyst at atmospheric pressure results in a near-quantitative yield of 2-amino-5-fluorophenol. rsc.orgresearchgate.net This method is favored for its clean conversion and simple work-up procedure, where the catalyst is removed by filtration. rsc.org Other reducing agents, such as sodium borohydride (B1222165) (NaBH4) in an alcohol solvent, have also been reported for this reduction. mdpi.com

| Reducing System | Solvent | Product | Yield | Key Findings & Citations |

| H2, 10% Pd/C | Methanol | 2-Amino-5-fluorophenol | 96% | Catalytic hydrogenation is a highly effective and clean method for the reduction of the nitro group, proceeding overnight at atmospheric pressure. rsc.orgresearchgate.net |

| Sodium Borohydride (NaBH4) | Alcohol | 5-Fluoro-2-nitroaniline (from a related precursor) | N/A | Chemical reducing agents like NaBH4 are also capable of reducing the nitro group. mdpi.com |

| Iron (Fe) / Hydrochloric Acid (HCl) | N/A | Amine derivative | N/A | This classic method is mentioned for the reduction of a related bromo-chloro-fluoro-nitrophenol, indicating its general applicability. researchgate.net |

Oxidation Chemistry

Detailed studies on the synthetic oxidation of this compound are not widely documented in the scientific literature. Generally, phenols are susceptible to oxidation, which can lead to a variety of products, including quinones or polymeric materials, depending on the oxidant and reaction conditions. The presence of the electron-withdrawing nitro and fluoro groups would make the aromatic ring more resistant to oxidative degradation compared to phenol itself. However, under strong oxidizing conditions, degradation of the ring is possible.

From a biochemical perspective, this compound can undergo degradation by microorganisms. For example, the fungus Aspergillus niger has been shown to be effective in the mycodegradation of this compound, degrading over 80% of the compound within 48 hours. rsc.org This process involves oxidative enzymatic pathways that break down the aromatic structure.

Catalyzed Transformations Involving this compound

This compound and its derivatives are valuable substrates in a variety of catalyzed reactions, particularly in modern cross-coupling chemistry for the formation of carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. nih.gov While the phenolic -OH can be a challenging functional group for some Pd-catalyzed reactions, multi-step syntheses often utilize this compound as a starting material. For instance, it served as the precursor in a route to a pyrrolotetrahydroquinoline intermediate, which involved a key intramolecular triflate amidation catalyzed by a Pd2(dba)3-based system. nih.gov

Copper-Catalyzed Cross-Coupling (Ullmann Reaction)

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O ether linkages. Phenols are common nucleophiles in these reactions. In modern protocols, various copper sources and ligands are used to couple phenols with aryl halides. Studies on O-arylation cross-coupling have shown that electron-deficient phenols can react with aryl halides under copper catalysis. For example, a catalytic system using copper(I) iodide (CuI) and a KF/Fe3O4 base has been developed for the nucleophilic aromatic substitution of electron-deficient aryl halides with phenols.

Other Catalyzed Transformations

The reduction product, 2-amino-5-fluorophenol, is a key building block for constructing heterocyclic systems. A notable example is the Skraup synthesis, a classic acid-catalyzed reaction, used to prepare 6-fluoro-8-quinolinol from 2-amino-5-fluorophenol. oup.com This transformation involves the reaction of the aminophenol with glycerol, an oxidizing agent (often the nitro compound corresponding to the starting amine), and sulfuric acid, leading to the formation of the quinoline (B57606) ring system. oup.com

Reaction Kinetics and Thermodynamic Profiles of this compound Derivatives

The thermodynamic properties and reaction kinetics of this compound and its derivatives are crucial for understanding its stability, reactivity, and for optimizing reaction conditions.

Thermodynamic Properties

Experimental and computational studies have been conducted to determine the thermodynamic properties of fluoronitrophenol isomers, including this compound. nih.gov Key parameters such as the enthalpy of combustion and enthalpy of formation have been determined. Additionally, vapor pressures have been measured using Knudsen effusion mass spectrometry, allowing for the calculation of enthalpies of sublimation.

| Thermodynamic Parameter | Value | Method | Notes & Citations |

| Molar Mass | 157.10 g/mol | Calculation | sigmaaldrich.com |

| Melting Point | 34-37 °C | Experimental | Literature value. sigmaaldrich.com |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -302.5 ± 3.4 kJ/mol | Combustion Calorimetry / Calculation | Derived from the enthalpy of combustion of the solid and the enthalpy of sublimation. nih.gov |

| Standard Molar Enthalpy of Combustion (solid, 298.15 K) | -2598.8 ± 2.0 kJ/mol | Combustion Calorimetry | Experimentally determined value for the solid-state compound. nih.gov |

| Vapor Pressure (P_sat) | Log10(P_sat/Pa) = -(4914±158)/T + (12.4±0.5) | Knudsen Effusion Mass Spectrometry | Measured over a temperature range, allowing calculation of sublimation enthalpy. |

| Enthalpy of Sublimation (at 298 K) | 93.9 ± 3.0 kJ/mol | Knudsen Effusion Mass Spectrometry | Calculated from the temperature dependence of the vapor pressure. |

Reaction Kinetics

Kinetic studies involving fluorinated nitrophenols often focus on their interactions in biological systems. For instance, the kinetics of various fluorinated p-nitrophenols (PNPs) as substrates for sulfotransferase enzymes have been investigated. repec.org Fluorine substitution was chosen to modulate the electronic properties and pKa of the phenol without significant steric changes. repec.org Such studies provide insight into the transition-state structure of catalyzed sulfuryl transfer and demonstrate how the electronic effects of the fluorine atom influence reaction rates (kcat/Km). repec.org While not directly on this compound, these studies on isomers highlight the kinetic consequences of fluorination on the reactivity of the phenolic group. repec.org

Stereochemical Considerations in Reactions of this compound

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, stereochemical considerations become relevant only when it is either converted into a chiral product or used in a chiral environment (e.g., with a chiral catalyst, reagent, or solvent).

Generation of Chiral Derivatives

Reactions involving this compound or its derivatives can lead to the formation of new stereocenters. The synthesis of biologically active molecules, such as nucleoside analogues, is a prime area where stereocontrol is critical. Research on the synthesis of 5-substituted 2'-deoxyuridines has shown that the stereochemical outcome of the glycosylation reaction can be controlled by additives. In a key example, the reaction of a silylated 5-fluorouracil (B62378) derivative with a protected deoxyribose sugar was found to yield the desired β-anomer stereoselectively when p-nitrophenol was used as a catalyst. This suggests that nitrophenols, likely including this compound, can play a crucial role in directing the stereochemistry of a reaction, possibly by forming specific hydrogen-bonded intermediates with the reactants and/or catalyst that favor attack from one face.

Role in Asymmetric Catalysis

In the field of asymmetric organocatalysis, nitrophenols are sometimes employed as acidic co-catalysts. mdpi.com They can participate in hydrogen bonding with both the catalyst and the substrate, helping to create a well-defined, rigid transition state that leads to high enantioselectivity. mdpi.com For example, in the asymmetric Michael addition of aldehydes to nitroolefins catalyzed by prolinamide derivatives, the addition of a nitrophenol can be crucial for achieving high yields and stereoselectivity. mdpi.com While this compound itself has not been extensively reported in this specific role, its structural similarity and acidic nature suggest it could potentially function in a similar capacity, influencing the stereochemical course of a reaction without being incorporated into the final product. The creation of chiral phosphine (B1218219) compounds and fluorinated sugar molecules are other areas where stereoselective synthesis is paramount, representing potential applications for derivatives of this compound. researchgate.netulaval.ca

Spectroscopic and Computational Characterization of 5 Fluoro 2 Nitrophenol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 5-Fluoro-2-nitrophenol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides specific details about the chemical environment of each atom. In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. researchgate.net

¹³C NMR spectroscopy offers insights into the carbon framework of the molecule. The carbon atoms attached to the electron-withdrawing nitro and fluoro groups exhibit characteristic downfield shifts. rsc.org Furthermore, ¹⁹F NMR is particularly valuable for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would display a single resonance, with its chemical shift and coupling to adjacent protons providing crucial structural information. Advanced NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | Varies | --- | --- |

| ¹³C | Varies | --- | --- |

| ¹⁹F | Varies | --- | --- |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented here is illustrative.

Vibrational Spectroscopy (Infrared, Raman) of this compound Systems

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes within the this compound molecule. longdom.org The IR spectrum is characterized by a broad absorption band for the O-H stretching vibration, indicative of intramolecular hydrogen bonding between the hydroxyl and nitro groups. longdom.orgacs.org

Key vibrational frequencies observed in the spectra include:

O-H stretching: A broad band typically in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

N-O stretching: Strong asymmetric and symmetric stretching bands for the nitro group, usually found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-F stretching: A strong absorption in the 1100-1200 cm⁻¹ region.

Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational frequencies to specific molecular motions. longdom.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching (H-bonded) | 3200-3500 (broad) |

| Nitro (-NO₂) | Asymmetric Stretching | 1500-1550 |

| Nitro (-NO₂) | Symmetric Stretching | 1300-1350 |

| Carbon-Fluorine (-C-F) | Stretching | 1100-1200 |

| Aromatic Ring | C=C Stretching | 1400-1600 |

Mass Spectrometric Techniques for the Identification and Elucidation of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound. chemicalbook.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (157.10 g/mol ). nih.govsynquestlabs.com

The fragmentation of the molecular ion provides valuable structural information. tutorchase.com Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂) or nitric oxide (NO). libretexts.org For this compound, characteristic fragment ions would be expected from the loss of these groups, as well as from the cleavage of the aromatic ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.

Table 3: Plausible Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 127 | [M - NO]⁺ |

| 111 | [M - NO₂]⁺ |

| 83 | [M - NO₂ - CO]⁺ |

Note: The relative intensities of these fragments can provide further insight into the stability of the ions.

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. acs.org A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the nature and extent of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic structure and properties of this compound. researchgate.net DFT methods can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate NMR chemical shifts. researchgate.net These theoretical predictions can be compared with experimental results to validate the structural assignment.

Furthermore, DFT calculations can provide information on various electronic properties, such as:

Molecular orbital energies (HOMO and LUMO): The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an indicator of the molecule's chemical reactivity and electronic transitions.

Molecular electrostatic potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational tool used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can be employed to investigate its conformational flexibility, particularly the rotation around the C-O and C-N bonds. These simulations can also model the interactions of this compound with solvent molecules or biological macromolecules.

By simulating the movement of atoms and molecules, MD can provide insights into how this compound behaves in different environments, which is crucial for understanding its chemical reactivity and potential biological activity. researchgate.net

Applications of 5 Fluoro 2 Nitrophenol in Advanced Organic Synthesis and Materials Science

5-Fluoro-2-nitrophenol as a Building Block for Heterocyclic Compounds

The reactivity of this compound makes it an important intermediate in the synthesis of various heterocyclic compounds, particularly those containing nitrogen and oxygen. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution, while the hydroxyl and fluoro groups provide sites for further functionalization.

One of the notable applications of this compound is in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones. google.com These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis typically involves the reduction of the nitro group of this compound to an amino group, followed by cyclization with a suitable reagent. For instance, 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones with potential as angiogenesis inhibitors have been synthesized using this compound as a starting material. google.com

Furthermore, this compound is a key precursor in the total synthesis of the cyclopropyl-pyrrolo-indole (CPI) subunit of the potent antitumor antibiotic (+/-)-CC-1065. google.com This complex synthesis highlights the utility of this compound in constructing intricate molecular architectures with significant biological relevance. The synthetic strategy often involves the transformation of the functional groups on the this compound ring to build the desired heterocyclic core.

The general synthetic approach towards these heterocyclic systems often involves the initial reduction of the nitro group to an amine, which can then undergo various cyclization reactions. The fluorine atom can be retained in the final product to modulate its physicochemical and biological properties, or it can be displaced by a nucleophile in certain reaction conditions.

| Heterocyclic Compound | Precursor | Key Synthetic Step | Reference |

| 2H-1,4-benzoxazin-3-(4H)-ones | This compound | Reduction of nitro group and cyclization | google.com |

| (+/-)-CC-1065 CPI subunit | This compound | Multi-step synthesis involving functional group transformations | google.com |

| Benzoxazoles | This compound (or derivatives) | Reductive cyclization | sigmaaldrich.com |

Role of this compound in Polymer Chemistry and Functional Materials

In the realm of polymer chemistry, the introduction of fluorine atoms into polymer backbones can lead to materials with exceptional properties, including low dielectric constants, high thermal stability, low flammability, and low coefficients of friction. Fluorinated benzoxazines are a class of thermosetting resins that exhibit these desirable characteristics, making them suitable for applications in microelectronics and other high-performance areas.

While direct polymerization of this compound is not common, it serves as a crucial starting material for the synthesis of fluorinated benzoxazine (B1645224) monomers. These monomers can then be polymerized to form polybenzoxazines. The synthesis of a benzoxazine monomer typically involves the reaction of a phenol (B47542) (in this case, a derivative of this compound), a primary amine, and formaldehyde (B43269) through a Mannich condensation reaction. The resulting benzoxazine monomer contains a heterocyclic oxazine (B8389632) ring that can undergo ring-opening polymerization upon heating to form a highly cross-linked polymer network.

The incorporation of the fluoro group from this compound into the polymer structure is key to achieving the desired properties. For example, highly fluorinated main-chain polybenzoxazines have been synthesized that exhibit low dielectric constants, making them promising materials for electronic packaging and insulation. chemrxiv.orgresearchgate.net The thermal stability of these polymers is also enhanced due to the high bond energy of the C-F bond. google.com

| Property | Influence of Fluorine Incorporation |

| Dielectric Constant | Lowered |

| Thermal Stability | Increased |

| Flammability | Reduced |

| Refractive Index | Lowered |

| Coefficient of Friction | Reduced |

Utilization of this compound in Dye and Pigment Synthesis

Nitrophenols are well-established precursors in the synthesis of various dyes and pigments. ontosight.ai this compound, with its specific substitution pattern, can be utilized to create fluorinated dyes with potentially unique spectroscopic and stability properties. The synthesis of such dyes often involves the chemical modification of the nitro and hydroxyl groups.

One important class of dyes that can be derived from precursors related to this compound is the phenoxazine (B87303) dyes. These dyes are known for their strong fluorescence and are used in a variety of applications, including as laser dyes and fluorescent probes. The synthesis of phenoxazine dyes can involve the condensation of a 2-aminophenol (B121084) derivative with a suitable coupling partner. This compound can be converted to 2-amino-5-fluorophenol, which can then serve as the key building block for fluorinated phenoxazine dyes. These fluorinated analogues may exhibit altered photophysical properties, such as shifts in their absorption and emission maxima, and enhanced photostability.

Another major class of dyes is the azo dyes, which are characterized by the presence of an azo (-N=N-) group. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species like a phenol. This compound can be reduced to the corresponding amine, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of fluorinated azo dyes. The presence of the fluorine atom can influence the color, fastness, and other properties of the resulting dye.

This compound in Sensor Technology and Chemical Probes

The development of chemical sensors and probes for the detection of specific analytes is a rapidly growing field. Fluorescent probes are particularly valuable due to their high sensitivity and the ability to provide real-time detection. Derivatives of this compound have potential applications in this area, particularly in the design of "turn-on" fluorescent probes.

Building on the chemistry of phenoxazine dyes, it is conceivable that derivatives of this compound could be used to construct probes for reactive oxygen species (ROS) or reactive nitrogen species (RNS). For instance, a non-fluorescent precursor derived from this compound could be designed to undergo a specific reaction with an analyte of interest, leading to the formation of a highly fluorescent fluorinated phenoxazine dye. This "off-on" switching of fluorescence would provide a clear signal for the presence of the analyte. A study has shown the in-situ synthesis of phenoxazine dyes for the fluorogenic and chromogenic detection of nitric oxide, a key signaling molecule in many biological processes. chemrxiv.org This concept could be extended to fluorinated systems derived from this compound to fine-tune the sensing properties.

The fluorine atom in such probes can serve multiple purposes. It can modulate the electronic properties of the fluorophore, thereby influencing its photophysical characteristics. It can also enhance the probe's stability and lipophilicity, which can be advantageous for biological imaging applications.

Catalytic Applications of this compound Derivatives

While this compound itself is not typically used as a catalyst, its derivatives can be employed as ligands in transition metal catalysis. The synthesis of complex organic molecules often relies on catalysts that can control the stereochemistry and regioselectivity of a reaction. The functional groups on this compound provide handles for the synthesis of chiral ligands.

For example, the amino group, obtained after reduction of the nitro group, can be further functionalized to create bidentate or tridentate ligands. The fluorine atom can influence the electronic properties of the ligand, which in turn can affect the catalytic activity and selectivity of the metal complex. The development of new fluorinated ligands is an active area of research, as they can offer unique reactivity profiles compared to their non-fluorinated counterparts.

While specific examples of catalytic applications of derivatives of this compound are not extensively documented in readily available literature, the principles of ligand design suggest that this compound could serve as a valuable starting point for the development of new catalysts for a variety of organic transformations.

Biological and Pharmaceutical Relevance of 5 Fluoro 2 Nitrophenol Mechanistic and Discovery Perspectives

Structure-Activity Relationship (SAR) Studies of 5-Fluoro-2-nitrophenol Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For analogs of this compound, SAR studies focus on how alterations to the phenolic ring, the nitro group, and the fluoro group influence their biological effects.

Key modifications in SAR studies of this compound analogs would involve:

Modification of the Fluoro Substituent: Replacing the fluorine with other halogens (Cl, Br, I) or with bioisosteric groups to probe the importance of its size, electronegativity, and lipophilicity.

Alteration of the Nitro Group Position: Moving the nitro group to other positions on the phenol (B47542) ring (e.g., creating 4-fluoro-3-nitrophenol (B1340275) or 2-fluoro-5-nitrophenol) would significantly impact the electronic properties and steric profile, likely altering target binding and activity. nih.gov

Derivatization of the Hydroxyl Group: Conversion of the phenolic -OH group into ethers or esters can modify the compound's solubility, membrane permeability, and metabolic stability, serving as a prodrug strategy.

The table below illustrates hypothetical SAR insights based on general principles observed in similar compound classes.

| Modification | Position | Substituent | Expected Impact on Activity | Rationale |

| Fluoro Group Replacement | 5 | Chlorine (Cl) | Potentially maintained or slightly decreased activity | Chlorine is larger but less electronegative than fluorine, which could alter binding interactions. |

| Fluoro Group Replacement | 5 | Methyl (CH₃) | Likely decreased activity | Replacing an electron-withdrawing group with an electron-donating group would significantly change the molecule's electronics. |

| Nitro Group Position | 3 (isomer) | Nitro (NO₂) | Altered activity and target profile | The change in electronic and steric arrangement would affect interactions with biological targets. |

| Hydroxyl Derivatization | 1 | Methoxy (OCH₃) | Decreased intrinsic activity, potential for prodrug effect | Masking the polar hydroxyl group can improve cell permeability, but the derivative would require metabolic activation. |

Mechanisms of Action of this compound Derivatives at Molecular and Cellular Levels

The mechanisms of action for derivatives of this compound are often linked to the general activities of nitrophenolic compounds and fluorinated pharmaceuticals. Nitrophenols are known to induce cellular stress, including the generation of reactive oxygen species (ROS), which can lead to apoptosis (programmed cell death). nih.govmdpi.com

At the molecular level, derivatives can act as inhibitors of key enzymes. A prominent mechanism for related fluorinated compounds, such as 5-fluorouracil (B62378), is the inhibition of thymidylate synthase (TS). drugbank.compharmgkb.org This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of TS leads to an imbalance of nucleotides and disrupts DNA replication and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells. pharmgkb.org One study on 5-fluoro-5'-O-nitro-2'-deoxyuridine, a derivative containing a fluorinated ring, showed that it required intracellular activation to effectively inhibit thymidylate synthetase. nih.gov

At the cellular level, exposure to nitrophenols can trigger several events:

Oxidative Stress: The nitroaromatic structure can undergo metabolic reduction, leading to the formation of nitro radical anions that can react with oxygen to produce superoxide (B77818) radicals and other ROS. This oxidative stress can damage lipids, proteins, and DNA. mdpi.com

Mitochondrial Dysfunction: ROS can disrupt the mitochondrial membrane potential, uncoupling oxidative phosphorylation and leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c. nih.gov

Apoptosis Induction: The accumulation of cellular damage and the release of pro-apoptotic signals activate caspase cascades, leading to controlled cell death. Studies on various nitrophenols have confirmed their ability to induce apoptosis in human lung cells. nih.gov

This compound as a Precursor in Drug Discovery Efforts

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility as a precursor stems from the reactivity of its functional groups, which allows for straightforward chemical modifications.

It has been utilized in the synthesis of:

Angiogenesis Inhibitors: this compound is a key intermediate in the preparation of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, a class of compounds that have shown potential as inhibitors of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. sigmaaldrich.comsigmaaldrich.com

Antitumor Agent Subunits: The compound has been used in the total synthesis of the CPI (cyclopropapyrroloindole) subunit of (+/-)-CC-1065, a potent antitumor agent known for its sequence-selective DNA alkylation properties. sigmaaldrich.comsigmaaldrich.com

Herbicides: Beyond pharmaceuticals, it serves as an intermediate in the production of the herbicide flumioxazin, highlighting its broader utility in synthesizing bioactive compounds. google.com

The synthesis process often involves the reduction of the nitro group to an amine, which can then be used in various coupling reactions, and the reaction of the phenolic hydroxyl group to form ethers or other derivatives.

Interaction of this compound with Biological Macromolecules

The interaction of this compound and its derivatives with biological macromolecules like proteins and lipids is central to their biological effects. The chemical nature of the compound dictates these interactions.

Protein Interactions: The electron-withdrawing properties of the nitro and fluoro groups can make the aromatic ring electron-deficient, facilitating π-stacking interactions with the aromatic residues of amino acids (e.g., phenylalanine, tyrosine, tryptophan) in protein binding pockets. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions that stabilize the protein-ligand complex. As seen with related compounds, these interactions can lead to the inhibition of enzymes like thymidylate synthase. nih.gov

Lipid and Membrane Interactions: Nitrophenolic compounds can interact with cellular membranes. Their partial lipophilicity allows them to partition into the lipid bilayer. This can disrupt membrane integrity and fluidity. nih.gov Furthermore, the generation of ROS by nitrophenol derivatives can lead to lipid peroxidation, a process where free radicals attack lipids in the cell membrane, resulting in cell damage and increased permeability. nih.gov This disruption of membrane function can affect the activity of membrane-bound proteins and transport systems. mdpi.com

Design and Synthesis of Bioactive Compounds Incorporating the this compound Scaffold

The design of new bioactive compounds often starts with a known scaffold like this compound, which is then elaborated to optimize activity and selectivity for a specific biological target. The synthesis of these compounds leverages the reactivity of the scaffold's functional groups.

A common synthetic strategy involves using this compound as a starting material for creating heterocyclic structures, which are prevalent in many drugs. For example, the synthesis of 7-fluoro-2H-1,4-benzoxazin-3-(4H)-one derivatives, potential angiogenesis inhibitors, proceeds from this compound. sigmaaldrich.com The general synthetic route involves:

Reduction of the Nitro Group: The nitro group is reduced to an amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This forms 2-amino-5-fluorophenol.

Cyclization: The resulting aminophenol is then reacted with a suitable two-carbon synthon, such as chloroacetyl chloride, followed by intramolecular cyclization to form the benzoxazinone (B8607429) ring system.

Patents describe various methods for the efficient synthesis of this compound itself, often starting from 2,4-difluoronitrobenzene (B147775) and reacting it with a nucleophile to replace the fluorine at the 4-position, or through a diazotization-hydrolysis sequence starting from 5-fluoro-2-nitroaniline (B53378). patsnap.comgoogle.com

The table below summarizes some bioactive compounds derived from the this compound scaffold.

| Starting Material | Synthesized Compound Class | Potential Biological Activity | Reference |

| This compound | 2H-1,4-benzoxazin-3-(4H)-ones | Angiogenesis Inhibition | sigmaaldrich.com, sigmaaldrich.com |

| This compound | (+/-)-CC-1065 CPI Subunit | Antitumor (DNA Alkylation) | sigmaaldrich.com, sigmaaldrich.com |

| This compound | Flumioxazin | Herbicidal | google.com |

Metabolomic and Proteomic Studies Related to this compound Exposure

While specific metabolomic and proteomic studies on this compound are not widely reported, the effects of exposure can be inferred from studies on related nitroaromatic compounds and other environmental toxicants that induce similar stress pathways. nih.govnih.gov These "omics" technologies provide a system-wide view of the molecular changes within cells or organisms following chemical exposure.

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within a biological system. Exposure to a compound like this compound, which is expected to induce oxidative stress and disrupt mitochondrial function, would likely alter metabolic pathways related to energy production and antioxidant defense. Expected changes in the metabolome could include:

Perturbations in lipid metabolism, as seen with exposure to other environmental contaminants like PFAS. nih.gov

Alterations in amino acid and glutathione (B108866) metabolism, reflecting a response to oxidative stress.

Changes in the levels of Krebs cycle intermediates, indicating mitochondrial dysfunction.

Proteomics: This is the large-scale analysis of proteins. Proteomic studies following exposure to toxic substances often reveal changes in proteins involved in specific stress-response pathways. nih.govmdpi.com Based on the known cellular effects of nitrophenols, proteomic analysis after exposure to this compound derivatives would likely identify the differential expression of proteins involved in:

Inflammation and Immune Response: Upregulation of pro-inflammatory cytokines and other immune-related proteins. nih.govmdpi.com

Oxidative Stress Response: Increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

DNA Damage and Repair: Upregulation of proteins involved in DNA repair pathways. nih.gov

Apoptosis: Changes in the levels of Bcl-2 family proteins and caspases.

These omics-based approaches are powerful tools for elucidating the mechanisms of toxicity and identifying potential biomarkers of exposure and effect for compounds like this compound. nih.gov

Environmental Chemistry and Toxicological Considerations of 5 Fluoro 2 Nitrophenol Academic Research Focus

Environmental Fate and Degradation Pathways of 5-Fluoro-2-nitrophenol in Aquatic and Terrestrial Systems

This compound, a member of the halogenated nitroaromatic compounds (HNCs), presents environmental concerns due to its industrial and agricultural applications. mdpi.comresearchgate.net Its fate in the environment is governed by a combination of physical and chemical processes that dictate its transport, distribution, and transformation in soil, water, and air.

In terrestrial and aquatic systems, the persistence of this compound is influenced by its chemical stability and solubility. ontosight.ai Like other nitrophenols, it can enter the environment through industrial effluents and agricultural runoff. researchgate.net Once in the soil, it is susceptible to abiotic reduction, a transformation process mediated by naturally occurring reductants like organic carbon and iron minerals. enviro.wiki This process is crucial in determining the compound's half-life and potential for natural attenuation in soil and groundwater. enviro.wiki

In the atmosphere, nitrated phenols are considered significant pollutants, with potential sources including direct emissions from automobile exhausts. scispace.com The partitioning of this compound between the gaseous and aqueous phases (e.g., fog water) is a key aspect of its atmospheric fate. scispace.com The Henry's Law constant (H), which describes this partitioning, has been measured for a series of nitrophenols. For this compound, the formation of intramolecular hydrogen bonds is thought to increase its vapor pressure and decrease its aqueous solubility, leading to a larger Henry's Law constant compared to non-nitrated phenols. scispace.com

Degradation in the environment can occur through photochemical reactions, particularly on soil surfaces and in surface waters, and through microbial action, which is a primary mechanism for the breakdown of most organic chemicals released into the environment. pjoes.com The nitro group, being electron-withdrawing, and the highly electronegative fluoro group influence the compound's reactivity and susceptibility to these degradation pathways. ontosight.ai

Table 1: Physicochemical Properties Relevant to Environmental Fate

| Property | Value/Description | Significance |

|---|---|---|

| Molecular Formula | C₆H₄FNO₃ chemimpex.com | Defines the elemental composition. |

| Molecular Weight | 157.1 g/mol chemimpex.com | Influences transport properties. |

| Melting Point | 33 - 35 °C chemimpex.com | Affects its physical state in the environment. |

| Boiling Point | 260 °C chemimpex.com | Indicates low volatility under normal conditions. |

| Henry's Law Constant (H) | 2.0E+00 Pa m³ mol⁻¹ | Suggests a tendency to partition into the atmosphere from water compared to other phenols. scispace.com |

| Abiotic Reduction | Susceptible to reduction by geo-reductants like Fe(II) and organic carbon. enviro.wiki | A key natural attenuation process in anaerobic soil and groundwater environments. enviro.wiki |

Biodegradation Mechanisms and Microbial Metabolism of this compound

The biodegradation of this compound is a critical pathway for its removal from contaminated environments. Research has increasingly focused on the capabilities of various microorganisms, particularly fungi and bacteria, to metabolize this compound.

Fungal degradation, or mycoremediation, has shown significant promise. mdpi.com Studies have identified specific fungal strains capable of efficiently breaking down this compound. For instance, Caldariomyces fumago and Curvularia sp. have demonstrated high efficacy. C. fumago achieved 84% degradation of 0.3 mM this compound within 24 hours, while Curvularia sp. required 48 hours to reach a similar level of degradation. mdpi.com Other fungi, such as Trametes versicolor and Phlebia brumalis, also showed the ability to degrade the compound, albeit over a longer period of 56 hours to exceed 80% degradation. mdpi.com Research indicates that C. fumago can tolerate and degrade high concentrations of the fluorinated compound, up to 12 mM. mdpi.com This suggests a robust enzymatic system capable of handling significant contamination levels.

Bacterial degradation of nitrophenols is also well-documented, providing insights into potential pathways for this compound. nih.gov Generally, bacteria metabolize nitroaromatic compounds by modifying them to accommodate the nitro group, often leading to intermediates that can enter central metabolic pathways like the β-ketoadipate pathway. nih.gov For 2-nitrophenol, a common pathway involves oxidation by a monooxygenase to form catechol, with the release of nitrite (B80452). nih.gov While specific pathways for this compound are less detailed in available literature, studies on similar compounds, such as 2-chloro-5-nitrophenol, show that degradation can proceed via a partial reductive pathway. frontiersin.org In Alcaligenes sp. strain NyZ215, an ortho-nitrophenol 2-monooxygenase has been identified that acts on this compound. nih.gov The metabolism of fluorinated organic compounds by microorganisms is an area of active research, as enzymes must overcome the stability of the carbon-fluorine bond. nih.gov

Table 2: Fungal Degradation of 0.3 mM this compound

| Fungal Strain | Time to >80% Degradation | Key Findings |

|---|---|---|

| Caldariomyces fumago | 24 hours mdpi.com | Achieved 84% degradation in 24h; capable of degrading up to 12 mM. mdpi.com |

| Curvularia sp. | 48 hours mdpi.com | Reached over 80% degradation in 48h. mdpi.com |

| Trametes versicolor | 56 hours mdpi.com | Required 56h to exceed 80% degradation. mdpi.com |

| Phlebia brumalis | 56 hours mdpi.com | Required 56h to exceed 80% degradation. mdpi.com |

| Penicillium roquefortii | 72 hours mdpi.com | Required 72h to achieve greater than 80% degradation. mdpi.com |

Ecofate Modeling and Environmental Risk Assessment Methodologies for this compound

Ecofate modeling aims to predict the distribution, persistence, and ultimate fate of chemicals in the environment. For this compound, such models would rely on key physicochemical data to simulate its behavior. ecetoc.org A critical parameter for atmospheric modeling is the Henry's Law constant, which for this compound is relatively high, suggesting a potential for volatilization from water bodies into the air. scispace.com Models would also incorporate degradation rates from both abiotic (e.g., photolysis, chemical reduction) and biotic (microbial degradation) processes to estimate the compound's persistence in different environmental compartments like soil and water. enviro.wikipjoes.com

Environmental risk assessment for this compound involves evaluating its potential adverse effects on ecosystems. While comprehensive risk assessment reports for this specific compound are not widely available, a framework for such an assessment would consider both exposure and effects. env.go.jp Exposure assessment would model the predicted environmental concentrations (PECs) based on usage, release patterns, and fate modeling. The effects assessment would determine the concentrations at which the compound causes harm to representative aquatic and terrestrial organisms.

Studies have indicated that 5-halo-2-nitrophenols are the most toxic to fungi among various isomers of halophenols and halogenated nitrophenols. mdpi.comresearchgate.net This is an important finding for ecotoxicological risk assessment, as fungi are crucial components of soil and aquatic ecosystems. The reactivity sequence for this toxicity has been observed as F > I > Br > Cl, highlighting the particular concern for fluorinated variants like this compound. mdpi.comresearchgate.net Ecotoxicology tests conducted on the supernatant after fungal degradation of this compound by C. fumago showed a significant reduction in toxicity (85%), demonstrating the potential of bioremediation to mitigate environmental risk. mdpi.com

Analytical Methodologies for Trace Detection of this compound in Environmental Matrices

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in environmental samples such as water, soil, and air. Several chromatographic techniques are well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of phenols. researchgate.net For volatile and semi-volatile compounds like this compound, analysis can be performed directly or after a derivatization step to improve chromatographic behavior and detection sensitivity. epa.gov Derivatization with agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used for a wide range of phenolic compounds, allowing for quantification at very low levels using selected ion monitoring (SIM) mode. researchgate.net Sample preparation for GC-MS analysis often involves extraction from the matrix (e.g., Soxhlet extraction for solids) followed by cleanup steps to remove interfering substances. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is another common method for analyzing nitrophenols in aqueous samples. mdpi.com This technique allows for the simultaneous detection of multiple phenolic compounds. An optimized method might involve a solid-phase extraction (SPE) step to concentrate the analyte and clean up the sample, followed by separation on a C18 column with a gradient elution program. mdpi.com For monitoring biodegradation studies, a simpler spectrophotometric method can be employed by measuring the absorbance of this compound at a wavelength of 420 nm. mdpi.com

Table 3: Overview of Analytical Techniques for this compound

| Technique | Sample Preparation | Detection Principle | Application |

|---|---|---|---|

| GC-MS | Solvent extraction, optional derivatization (e.g., with MTBSTFA). researchgate.net | Separation by gas chromatography, identification and quantification by mass spectrometry. researchgate.net | Trace analysis in complex environmental matrices like air and soil. researchgate.net |

| HPLC-DAD | Solid-phase extraction (SPE) for concentration and cleanup. mdpi.com | Separation by liquid chromatography, detection by UV-Vis absorbance across a range of wavelengths. mdpi.com | Quantification in aqueous samples (surface water, wastewater). mdpi.com |

| Spectrophotometry | Direct measurement of aqueous sample. mdpi.com | Measurement of light absorbance at a specific wavelength (420 nm). mdpi.com | Monitoring the progress of degradation in laboratory experiments. mdpi.com |

Advanced Remediation Technologies for this compound Contamination

Remediation of sites contaminated with halogenated nitrophenols like this compound requires effective technologies to degrade or remove these persistent pollutants. mdpi.com Beyond the natural attenuation and bioremediation discussed previously, several engineered approaches are available.

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to destroy organic contaminants. mdpi.comtandfonline.com AOPs include processes like UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), photo-Fenton, and sonolysis. mdpi.comresearchgate.net These methods can achieve rapid degradation and mineralization of recalcitrant compounds. mdpi.com The combination of sonolysis and photocatalysis (sonophotocatalysis) has been shown to be effective for degrading pollutants by overcoming the limitations of each individual process. mdpi.com While highly effective, AOPs can be energy-intensive and costly. mdpi.com

Physical and chemical methods such as adsorption and membrane filtration are also employed. mdpi.comresearchgate.net Adsorption onto materials like activated carbon can effectively remove pollutants from water, but it is a separation process that generates contaminated solid waste requiring further treatment or disposal. mdpi.com Membrane technologies, including nanofiltration and reverse osmosis, use semi-permeable membranes to physically block contaminants based on size and charge. mdpi.comresearchgate.net These are effective for a broad range of compounds but can be limited by high operational costs and membrane fouling. mdpi.com

Bioremediation, particularly mycoremediation using fungi like Caldariomyces fumago, represents an environmentally friendly and potentially low-cost alternative to these physicochemical methods. mdpi.com Fungal systems have demonstrated a high tolerance to contaminants and the ability to degrade structurally complex compounds, making them a promising area for future development in treating this compound contamination. mdpi.commdpi.com

Table 4: Summary of Remediation Technologies for Halogenated Nitrophenols

| Technology | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Bioremediation (Myco/Bacterial) | Enzymatic degradation by microorganisms. mdpi.com | Low cost, environmentally friendly, potential for complete mineralization. mdpi.comresearchgate.net | Can be slow, requires specific microbial populations and conditions. researchgate.net |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to oxidize pollutants. mdpi.com | Rapid degradation, effective for recalcitrant compounds. mdpi.comresearchgate.net | High energy and reagent costs, potential for toxic byproduct formation. mdpi.com |

| Adsorption | Binding of pollutants to the surface of an adsorbent material (e.g., activated carbon). mdpi.com | High removal efficiency, well-established technology. mdpi.com | Transfers pollutant to another phase, requires regeneration or disposal of adsorbent. mdpi.com |

| Membrane Filtration (RO/NF) | Separation of contaminants from water using semi-permeable membranes. mdpi.comresearchgate.net | Effective for a wide range of pollutants, produces high-quality treated water. mdpi.com | High operational pressure/energy, membrane fouling, concentrate disposal. mdpi.comresearchgate.net |

Emerging Research Directions and Future Challenges for 5 Fluoro 2 Nitrophenol

Integration of Artificial Intelligence and Machine Learning in 5-Fluoro-2-nitrophenol Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study and application of specialty chemicals like this compound. While direct research applying AI to this specific compound is still nascent, the broader field of chemical synthesis and toxicology provides a clear roadmap for future applications.

Furthermore, ML-based Quantitative Structure-Activity Relationship (QSAR) models are proving effective in predicting the toxicological profiles of phenolic compounds. uncst.go.ug Such models could be trained to forecast the specific modes of toxic action for this compound and its derivatives, enabling faster risk assessment and guiding the design of safer new molecules for applications in agriculture and medicine. chemimpex.comuncst.go.ug This predictive power allows researchers to prioritize compounds with favorable safety profiles early in the discovery pipeline, saving time and resources.

Table 1: Potential AI and Machine Learning Applications in this compound Research

| Application Area | AI/ML Tool | Potential Impact |

| Synthetic Chemistry | Reaction Prediction Algorithms | Optimization of synthetic routes, prediction of by-products, improved yield and purity. openreview.net |

| Process Development | Impurity Propagation Models | Automated tracking of impurities across multi-step syntheses for enhanced quality control. openreview.net |

| Toxicology | QSAR Models | Prediction of modes of toxic action and environmental impact, guiding safer molecule design. uncst.go.ug |

| Materials Science | Predictive Property Models | Forecasting the physical and chemical properties of novel polymers or sensors derived from this compound. |

| Drug Discovery | AI-Enhanced Screening | Identification of derivatives with high potential for biological activity, such as anticancer or antimicrobial agents. researchgate.netresearchgate.net |

Nanotechnology Applications Incorporating this compound Structures